An In-Depth Technical Guide to Bis-(N,N'-carboxyl-PEG4)-Cy5 for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Bis-(N,N'-carboxyl-PEG4)-Cy5 for Researchers and Drug Development Professionals
Core Compound Overview
Bis-(N,N'-carboxyl-PEG4)-Cy5 is a specialized chemical reagent primarily utilized in the field of targeted protein degradation. It is a heterobifunctional molecule that incorporates three key features: a cyanine (B1664457) 5 (Cy5) fluorophore, two polyethylene (B3416737) glycol (PEG4) linkers, and two terminal carboxylic acid groups.[1][2] This unique structure allows for the fluorescent labeling of molecules and their subsequent conjugation to other chemical entities, making it a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3] The Cy5 dye provides a strong fluorescent signal in the far-red spectrum, enabling sensitive detection and tracking, while the hydrophilic PEG4 linkers enhance solubility and provide spatial separation between the dye and conjugated molecules. The terminal carboxyl groups serve as reactive handles for covalent attachment to primary amines on target molecules.
Quantitative Data Summary
The physicochemical and photophysical properties of Bis-(N,N'-carboxyl-PEG4)-Cy5 are summarized in the tables below. This data has been compiled from various suppliers and literature sources to provide a comprehensive overview for experimental design.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C47H67ClN2O12 | [1] |
| Molecular Weight | 887.5 g/mol | [1] |
| CAS Number | 2107273-44-7 | [1] |
| Appearance | (Not specified, typically a colored solid) | |
| Purity | ≥98% | [1] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [1] |
| Storage Conditions | -20°C, protect from light | [1] |
Table 2: Photophysical Properties
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~649 nm | [1][4] |
| Emission Maximum (λem) | ~667 nm | [1][4] |
| Extinction Coefficient | ~170,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.27 | [4] |
| Fluorophore | Cyanine 5 (Cy5) | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the use of Bis-(N,N'-carboxyl-PEG4)-Cy5 in the synthesis of a fluorescently labeled PROTAC.
Protocol 1: Activation of Carboxyl Groups and Conjugation to an Amine-Containing Molecule
This protocol describes the covalent attachment of Bis-(N,N'-carboxyl-PEG4)-Cy5 to a molecule containing a primary amine, such as an E3 ligase ligand or a target protein ligand, using EDC/NHS chemistry.
Materials:
-
Bis-(N,N'-carboxyl-PEG4)-Cy5
-
Amine-containing molecule (e.g., E3 ligase ligand with a primary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vials
-
Stir plate and stir bars
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to come to room temperature before use.
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.
-
Dissolve Bis-(N,N'-carboxyl-PEG4)-Cy5 in anhydrous DMF or DMSO to a desired concentration (e.g., 5-10 mM).
-
Dissolve the amine-containing molecule in the Coupling Buffer to a suitable concentration.
-
-
Activation of Carboxyl Groups:
-
In a reaction vial, add the desired molar equivalent of Bis-(N,N'-carboxyl-PEG4)-Cy5.
-
Add a 1.5 to 2-fold molar excess of both EDC and NHS/Sulfo-NHS stock solutions to the vial.
-
Mix thoroughly and incubate at room temperature for 15-30 minutes with gentle stirring. This reaction forms a more stable amine-reactive NHS ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the solution of the amine-containing molecule to the activated Bis-(N,N'-carboxyl-PEG4)-Cy5 solution. A 1.1 to 1.5-fold molar excess of the amine-containing molecule is often used.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5 for optimal amine coupling.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.
-
-
Purification:
-
Purify the resulting fluorescently labeled conjugate using an appropriate method such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography to remove unreacted reagents and byproducts.
-
Protocol 2: Western Blotting for Monitoring PROTAC-Mediated Protein Degradation
This protocol outlines the use of a fluorescently labeled PROTAC, synthesized using Bis-(N,N'-carboxyl-PEG4)-Cy5, to monitor the degradation of a target protein in a cellular context.
Materials:
-
Cells expressing the target protein
-
Fluorescently labeled PROTAC
-
Cell culture medium and supplements
-
DMSO (for PROTAC stock solution)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the fluorescently labeled PROTAC in cell culture medium. It is recommended to include a vehicle control (e.g., 0.1% DMSO).
-
Treat the cells with the PROTAC dilutions for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for the western blot.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
If necessary, strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control to determine the extent of protein degradation at different PROTAC concentrations and time points.
-
Visualizations
Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the ubiquitination and subsequent degradation of a target protein.
Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.
Experimental Workflow: PROTAC Synthesis and Evaluation
This diagram outlines the key steps involved in the synthesis of a fluorescently labeled PROTAC and its subsequent evaluation.
Caption: A streamlined workflow for the synthesis and evaluation of a fluorescent PROTAC.
